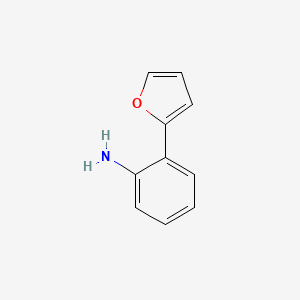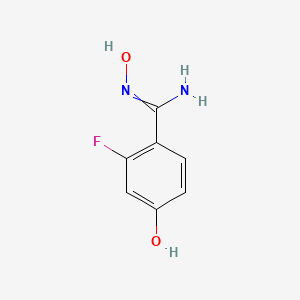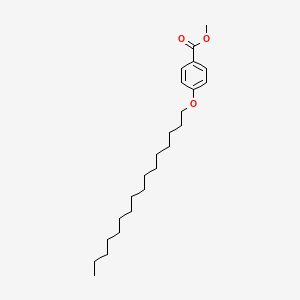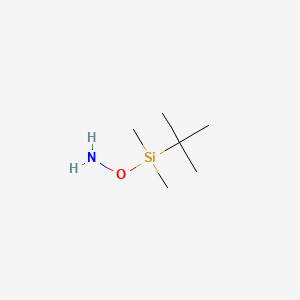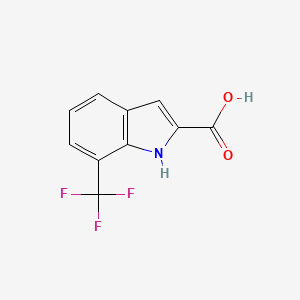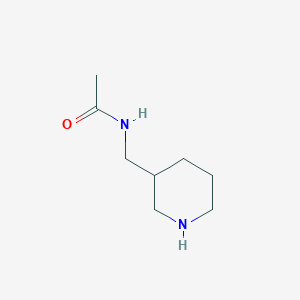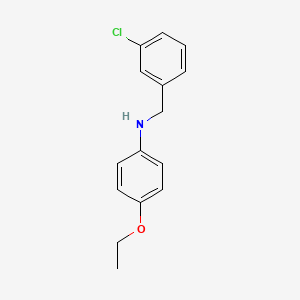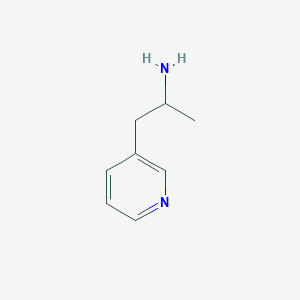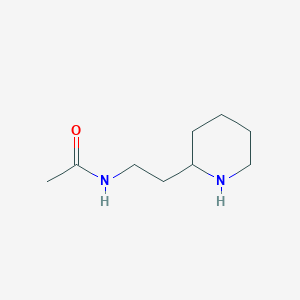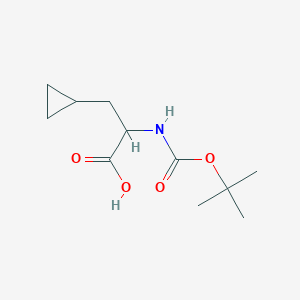
环丙基-(2,4-二氯苄基)-胺
描述
Cyclopropyl-(2,4-dichloro-benzyl)-amine is a compound that features a cyclopropyl group attached to a benzyl amine moiety substituted with two chlorine atoms at the 2 and 4 positions of the benzene ring. This structure is indicative of a molecule that could exhibit interesting chemical reactivity and potentially useful physical properties for various applications in chemical synthesis and pharmaceuticals.
Synthesis Analysis
The synthesis of cyclopropyl-containing compounds has been explored through various methodologies. For instance, 1,1-cyclopropane aminoketones, which are structurally related to cyclopropyl-(2,4-dichloro-benzyl)-amine, have been efficiently synthesized using a tandem reaction of α-amino aryl ketones with vinyl sulfonium salts, employing DBU as the base in dichloromethane . Additionally, cyclopropanols have been aminated using a copper-catalyzed electrophilic amination process to form β-aminoketones, a reaction that includes C-C bond cleavage and Csp(3)-N bond formation . Furthermore, direct synthesis of cyclopropanes from gem-dialkyl groups has been achieved through double C-H activation, a method that could potentially be adapted for the synthesis of cyclopropyl-(2,4-dichloro-benzyl)-amine .
Molecular Structure Analysis
The molecular structure of cyclopropyl-(2,4-dichloro-benzyl)-amine would be characterized by the presence of a three-membered cyclopropane ring, which is known for its angle strain and reactivity. The dichloro-benzyl moiety would contribute to the molecule's overall electronic properties, potentially affecting its reactivity and interaction with other chemical species.
Chemical Reactions Analysis
Cyclopropyl-containing compounds participate in a variety of chemical reactions. For example, α-aminophosphonates have been synthesized from cyclopropylpyrimidine derivatives through a three-component condensation reaction, indicating that cyclopropyl groups can be involved in multi-component synthetic processes . Tertiary amines containing gem-dichlorocyclopropane have been obtained through reactions with various chlorides, suggesting that cyclopropyl-(2,4-dichloro-benzyl)-amine could also undergo N-alkylation reactions . Moreover, cyclopropylideneacetate derivatives have been used in Michael additions and Diels–Alder reactions, which could be relevant for the functionalization of cyclopropyl-(2,4-dichloro-benzyl)-amine .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of cyclopropyl-(2,4-dichloro-benzyl)-amine are not detailed in the provided papers, the properties of similar cyclopropyl-containing compounds can be inferred. Cyclopropane rings are known for their high ring strain, which can influence the compound's stability and reactivity. The presence of dichloro substituents on the benzyl moiety would affect the molecule's polarity, solubility, and potential interactions with biological targets. The synthesis methods and reactions described in the papers suggest that cyclopropyl-(2,4-dichloro-benzyl)-amine could be amenable to various chemical transformations, making it a versatile intermediate for further synthetic applications.
科学研究应用
直接环丙基转移反应
该领域的一项重大进展涉及开发将环丙基直接转移到杂环或酰胺中的氮原子的方法。Gagnon 等人(2007)介绍了一种使用非热解环丙基铋试剂在乙酸铜催化下对氮杂环和酰胺进行 N-环丙基化的简便方法。该方法因其在制备 N-环丙基吲哚、苯并咪唑、吡咯和吡唑中的应用而引人注目,展示了该化合物将环丙基引入含氮环的能力,从而提高了它们的复杂性和潜在的生物学相关性 Gagnon 等人,2007。
铜促进的 N-环丙基化
为了进一步扩大环丙基掺入的范围,Bénard 等人(2010)报道了用环丙基硼酸铜促进苯胺和胺的 N-环丙基化。该方法提供了一种生成 N-环丙基衍生物的简单方法,突出了环丙基在改性胺和苯胺以生成具有潜在有价值特性的化合物方面的有效性,以便进一步进行化学转化 Bénard 等人,2010。
环丙基羧酸的合成工艺
杨秋燕(2013)展示了一种从 2,4-二氯-1-氟苯开始制备环丙基羧酸的新工艺。该工艺涉及用环丙胺胺化,突出了环丙基在合成复杂分子中的作用。该工艺因其环境友好性和效率而备受关注,表明其在绿色化学中具有更广泛的应用潜力 杨秋燕,2013。
对映选择性环丙烷化
Meazza 等人(2016)描述了使用手性仲胺催化的烯醛的首次对映选择性环丙烷化。该方法允许形成具有良好产率和优异立体选择性的甲酰基环丙烷衍生物,说明了环丙基在有机合成中实现高立体控制方面的重要性 Meazza 等人,2016。
属性
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N/c11-8-2-1-7(10(12)5-8)6-13-9-3-4-9/h1-2,5,9,13H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNLISSGALOLGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405966 | |
| Record name | Cyclopropyl-(2,4-dichloro-benzyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl-(2,4-dichloro-benzyl)-amine | |
CAS RN |
892568-95-5 | |
| Record name | Cyclopropyl-(2,4-dichloro-benzyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


